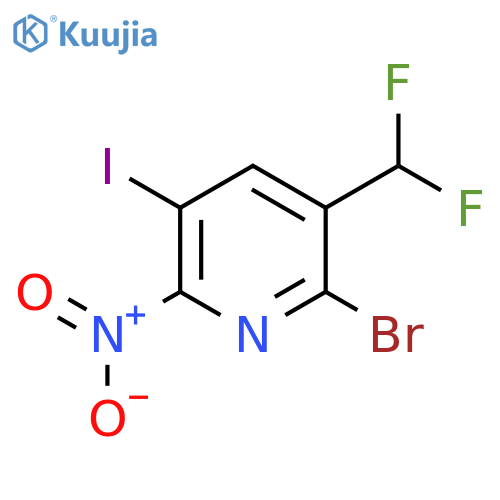

Cas no 1805370-25-5 (2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine)

1805370-25-5 structure

商品名:2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine

CAS番号:1805370-25-5

MF:C6H2BrF2IN2O2

メガワット:378.897559642792

CID:4861014

2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine

-

- インチ: 1S/C6H2BrF2IN2O2/c7-4-2(5(8)9)1-3(10)6(11-4)12(13)14/h1,5H

- InChIKey: GALAMWXMEGUXQL-UHFFFAOYSA-N

- ほほえんだ: IC1=C([N+](=O)[O-])N=C(C(C(F)F)=C1)Br

計算された属性

- せいみつぶんしりょう: 377.831

- どういたいしつりょう: 377.831

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029060231-1g |

2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine |

1805370-25-5 | 97% | 1g |

$1,549.60 | 2022-04-01 |

2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

1805370-25-5 (2-Bromo-3-(difluoromethyl)-5-iodo-6-nitropyridine) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬